molecular formula C19H13BrN2OS2 B12219177 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B12219177
M. Wt: 429.4 g/mol
InChI Key: PMBHYNJETGALTE-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a naphthalen-1-ylmethylamine with a suitable thioamide under acidic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation/Reduction Products: Different oxidation states of the thiophene ring can be achieved, leading to various derivatives.

Scientific Research Applications

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique electronic properties, the compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with the active site of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar structural features.

    Naphthalen-1-ylmethylamine derivatives: Compounds containing the naphthalen-1-ylmethyl group, which can exhibit similar biological activities.

Uniqueness

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, along with the naphthalen-1-ylmethyl group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C19H13BrN2OS2

Molecular Weight

429.4 g/mol

IUPAC Name

4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13BrN2OS2/c20-14-9-17(24-11-14)18(23)22-19-21-10-15(25-19)8-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,9-11H,8H2,(H,21,22,23)

InChI Key

PMBHYNJETGALTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC(=O)C4=CC(=CS4)Br

Origin of Product

United States

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